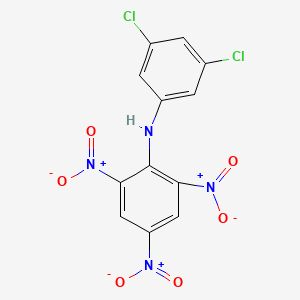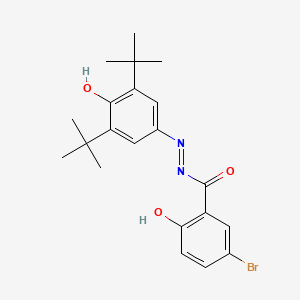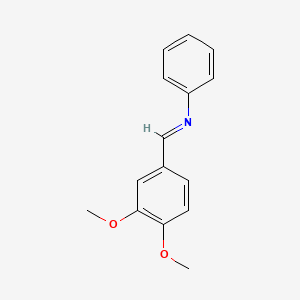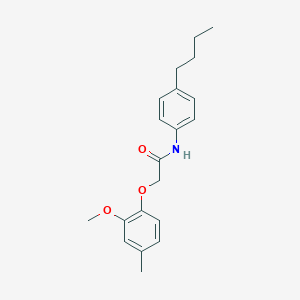
Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid 3-methyl-6-oxo-hex-2-enyl ester: is an organic compound with the molecular formula C9H14O3 . It is an ester, which is a type of chemical compound derived from an acid (in this case, acetic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are commonly known for their pleasant fragrances and are often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-methyl-6-oxo-hex-2-enyl ester typically involves the esterification reaction between acetic acid and the corresponding alcohol, 3-methyl-6-oxo-hex-2-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the reactants under reflux to drive the reaction to completion and remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of acetic acid 3-methyl-6-oxo-hex-2-enyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Acetic acid 3-methyl-6-oxo-hex-2-enyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and 3-methyl-6-oxo-hex-2-enol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: Acetic acid and 3-methyl-6-oxo-hex-2-enol.
Reduction: 3-methyl-6-oxo-hex-2-enol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Chemistry: Acetic acid 3-methyl-6-oxo-hex-2-enyl ester is used as an intermediate in organic synthesis. It can be employed in the preparation of various complex molecules and as a starting material for the synthesis of other esters and alcohols .
Biology and Medicine: In biological research, esters like acetic acid 3-methyl-6-oxo-hex-2-enyl ester are studied for their potential roles in metabolic pathways and as potential therapeutic agents. They can be used in the development of drugs and as probes to study enzyme activities .
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavorings. Its pleasant odor makes it suitable for use in perfumes, cosmetics, and food products .
Mechanism of Action
The mechanism of action of acetic acid 3-methyl-6-oxo-hex-2-enyl ester involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis yields acetic acid and 3-methyl-6-oxo-hex-2-enol, which can then participate in further biochemical reactions. The specific pathways and molecular targets depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Acetic acid methyl ester (methyl acetate): A simpler ester with the formula C3H6O2, used as a solvent and in the production of adhesives and coatings.
Acetic acid ethyl ester (ethyl acetate): Another common ester with the formula C4H8O2, widely used as a solvent in the pharmaceutical and food industries.
Acetic acid propyl ester (propyl acetate): An ester with the formula C5H10O2, used in the manufacture of perfumes and flavorings.
Uniqueness: Acetic acid 3-methyl-6-oxo-hex-2-enyl ester is unique due to its specific structure, which includes a 3-methyl-6-oxo-hex-2-enyl group. This structural feature imparts distinct chemical and physical properties, such as its specific odor profile and reactivity, making it valuable in specialized applications in the fragrance and flavor industries .
Properties
CAS No. |
27872-59-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[(E)-3-methyl-6-oxohex-2-enyl] acetate |
InChI |
InChI=1S/C9H14O3/c1-8(4-3-6-10)5-7-12-9(2)11/h5-6H,3-4,7H2,1-2H3/b8-5+ |
InChI Key |
RGAIVGKJOJFCTG-VMPITWQZSA-N |
Isomeric SMILES |
C/C(=C\COC(=O)C)/CCC=O |
Canonical SMILES |
CC(=CCOC(=O)C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11962551.png)
![Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-](/img/structure/B11962562.png)



![9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11962603.png)
![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)




